molecular formula C18H23FN6O2 B5437169 N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

Cat. No.: B5437169
M. Wt: 374.4 g/mol
InChI Key: HTTOWRDZBKFXHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. For instance, the fluoro-substituted phenyl group could be introduced using a Grignard reaction . The pyrimidinyl group could be formed via a cyclization reaction, and the morpholinyl group could be introduced using a nucleophilic substitution reaction. The urea group could be the last to be introduced, using a reaction with an isocyanate .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of the aromatic phenyl and pyrimidinyl groups would likely contribute to the compound’s stability and could influence its reactivity. The morpholinyl group, a type of ether, could potentially participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The urea group could also participate in hydrogen bonding and could influence the compound’s reactivity with nucleophiles .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the aromatic rings could undergo electrophilic aromatic substitution reactions. The ether group in the morpholine ring could potentially be cleaved under acidic conditions. The urea group could react with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the aromatic rings and the ether and urea groups could influence its polarity, solubility, boiling point, and melting point .

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)-3-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN6O2/c1-13-14(19)3-2-4-15(13)24-18(26)21-6-5-20-16-11-17(23-12-22-16)25-7-9-27-10-8-25/h2-4,11-12H,5-10H2,1H3,(H,20,22,23)(H2,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTOWRDZBKFXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NCCNC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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